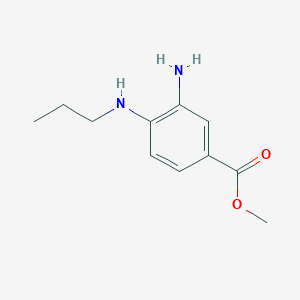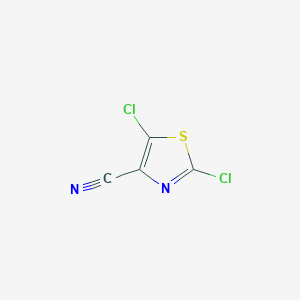
4-Cloro-6-metoxi-2-metil-5-nitropirimidina
Descripción general
Descripción
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is a substituted pyrimidine derivative with the molecular formula C₆H₆ClN₃O₃ and a molecular weight of 203.58 g/mol . This compound is known for its applications in various chemical reactions and its role as a synthetic building block in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine has several scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine typically involves the nitration of 4-chloro-6-methoxy-2-methylpyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 4-Chloro-6-methoxy-2-methylpyrimidine
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: Controlled temperature, typically below 0°C to prevent over-nitration
Product: 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous monitoring to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl₂).
Oxidation: The methoxy group at the 6-position can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups at the 4-position.
Reduction: Formation of 4-chloro-6-methoxy-2-methyl-5-aminopyrimidine.
Oxidation: Formation of 4-chloro-6-hydroxy-2-methyl-5-nitropyrimidine.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atom at the 4-position is highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological and chemical properties . The nitro group at the 5-position also plays a crucial role in its reactivity, as it can be reduced to an amino group, further expanding its synthetic utility .
Comparación Con Compuestos Similares
4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine: This compound has a methylthio group instead of a methyl group at the 2-position, which can influence its reactivity and applications.
2-Chloro-5-nitropyrimidine-4,6-diamine: This compound has amino groups at the 4 and 6 positions, making it more suitable for certain types of chemical reactions.
The uniqueness of 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
4-chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENBELIGWDKZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576246 | |
| Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60331-15-9 | |
| Record name | 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate](/img/structure/B1602108.png)











